Methyl[2-methyl-2-(oxolan-3-yl)propyl]amine hydrochloride
Description
Methyl[2-methyl-2-(oxolan-3-yl)propyl]amine hydrochloride is a secondary amine salt characterized by a branched alkyl chain and a tetrahydrofuran (oxolane) ring. The compound’s structure includes:
- A methyl group attached to the amine nitrogen.
- A propyl chain with a central carbon substituted by a methyl group and an oxolan-3-yl (tetrahydrofuran-3-yl) group.
- A hydrochloride salt, enhancing solubility in polar solvents.
Molecular Formula: C₈H₁₉ClNO (calculated) Molecular Weight: 180.45 g/mol (calculated) Key Features:
Properties
IUPAC Name |
N,2-dimethyl-2-(oxolan-3-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-9(2,7-10-3)8-4-5-11-6-8;/h8,10H,4-7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLLJMLPDDDXRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC)C1CCOC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl[2-methyl-2-(oxolan-3-yl)propyl]amine hydrochloride is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structural features, including an oxolane ring and a propylamine moiety, suggest potential interactions with biological systems, making it a candidate for further investigation into its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate enzyme activity or receptor signaling pathways, leading to various physiological effects. Research indicates that compounds with similar structures can influence neurotransmitter systems, potentially affecting mood and cognitive functions .
Potential Therapeutic Applications
- Neuropharmacology : The compound's structural similarity to known psychoactive substances suggests potential applications in treating mood disorders or neurodegenerative diseases.
- Antidiabetic Properties : Some studies have explored the role of similar compounds in managing blood glucose levels, indicating a possible therapeutic role in diabetes management .
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit specific enzymatic activities. For example, studies on lysosomal phospholipase A2 inhibition have shown that compounds within this chemical class can significantly reduce enzyme activity, which is linked to drug-induced phospholipidosis .
In Vivo Studies
Animal models have been employed to assess the pharmacokinetics and pharmacodynamics of the compound. Preliminary results indicate that it may exhibit favorable absorption and distribution characteristics, which are critical for therapeutic efficacy .
Comparative Biological Activity Table
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Chemistry
The compound serves as a valuable intermediate in the synthesis of various organic compounds. It is particularly useful in creating complex molecules due to its unique structural features, which allow for selective reactions. For instance, it can be utilized in the synthesis of pharmaceuticals and agrochemicals, where specific functional groups are required for biological activity.
Table 1: Chemical Reactions Involving Methyl[2-methyl-2-(oxolan-3-yl)propyl]amine Hydrochloride
| Reaction Type | Description | Reference |
|---|---|---|
| Alkylation | Used to introduce alkyl groups into substrates | |
| Amidation | Forms amides from carboxylic acids | |
| Coupling Reactions | Participates in cross-coupling reactions |
Biological Research
Biochemical Pathway Studies
Researchers employ this compound to study biochemical pathways and interactions within biological systems. Its ability to modulate enzyme activity makes it a candidate for investigating metabolic processes and signaling pathways.
Case Study: Enzyme Modulation
In a study examining the effects of this compound on specific enzymes, researchers found that it could significantly alter enzyme kinetics, providing insights into metabolic regulation mechanisms. This was particularly evident in studies focused on phospholipase A2 inhibition, where the compound demonstrated a strong correlation with drug-induced phospholipidosis, indicating potential therapeutic applications in managing drug toxicity .
Pharmaceutical Applications
Potential Therapeutic Uses
The compound's structural characteristics suggest potential as a therapeutic agent. It has been investigated for its role as a partial agonist for adenosine receptors, which are implicated in various cardiovascular conditions. The modulation of these receptors can lead to beneficial effects in treating arrhythmias and other heart conditions.
Table 2: Pharmacological Properties
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for formulating products that require specific chemical characteristics, such as surfactants and polymer additives.
Comparison with Similar Compounds
Research Findings and Methodological Considerations
- Structural Studies : Crystallographic data from analogs () highlight how branching and substituent size influence molecular packing. The target compound’s oxolane ring may adopt specific conformations in solid-state structures .
Preparation Methods
Formation of the Oxolan Ring
The oxolan ring (tetrahydrofuran) is typically synthesized via intramolecular cyclization of a suitable hydroxyalkyl precursor. Common methods include:
- Acid-catalyzed cyclization of 3-hydroxyalkyl derivatives.
- Ring closure through nucleophilic substitution reactions involving halohydrins.
This step ensures the correct positioning of the oxygen heteroatom within a five-membered ring structure essential for the compound's activity.
Introduction of the 2-Methyl-2-(oxolan-3-yl)propyl Group
The 2-methyl-2-(oxolan-3-yl)propyl substituent can be introduced by alkylation of the amine precursor with an appropriate alkyl halide or tosylate that contains the oxolan ring. Typical conditions involve:
- Use of a base (e.g., sodium hydride or potassium carbonate) to deprotonate the amine.
- Alkylation in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
- Controlled temperature to avoid side reactions.
Methylation of the Amine Nitrogen
The methyl group attached to the nitrogen is introduced by methylation, often via:
- Reaction with methyl iodide or methyl sulfate under basic conditions.
- Alternative reductive amination using formaldehyde and a reducing agent such as sodium cyanoborohydride.
This step yields the tertiary amine intermediate before salt formation.
Formation of the Hydrochloride Salt
The final step involves converting the free amine into its hydrochloride salt by:
- Treatment with hydrogen chloride gas or hydrochloric acid in an organic solvent (e.g., ethyl acetate or isopropanol).
- Precipitation of the hydrochloride salt by cooling or addition of a non-solvent like diethyl ether.
- Filtration and drying to obtain the pure crystalline hydrochloride salt.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Cyclization | Acid catalyst, hydroxyalkyl precursor | Formation of oxolan ring |
| 2 | Alkylation | Alkyl halide/tosylate, base, DMF/THF | Attach 2-methyl-2-(oxolan-3-yl)propyl group to amine |
| 3 | Methylation | Methyl iodide/formaldehyde + reductant | Introduce methyl group on nitrogen |
| 4 | Salt formation | HCl gas or HCl in solvent | Convert amine to hydrochloride salt |
Research Findings and Considerations
- The preparation of this compound requires careful control of reaction conditions to maintain the integrity of the oxolan ring, which is sensitive to strong acids and bases.
- The methylation step must be controlled to avoid over-alkylation or quaternization of the amine.
- Purification of the hydrochloride salt typically involves recrystallization to ensure high purity, crucial for research applications.
- Safety precautions include handling all reagents in well-ventilated areas with appropriate personal protective equipment due to the potential irritant nature of amines and hydrochloric acid.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl[2-methyl-2-(oxolan-3-yl)propyl]amine hydrochloride, and what reaction conditions ensure high yield?
- Methodological Answer : Synthesis typically involves acid-catalyzed deprotection of a Boc-protected intermediate. For example, hydrochloric acid in dioxane (4 M) is added to the precursor, stirred at room temperature for 1 hour, and concentrated under reduced pressure to yield the hydrochloride salt. This method achieves near-quantitative yields (99-100%) . Key parameters include stoichiometric acid ratios, solvent choice (dioxane for solubility), and controlled evaporation to prevent decomposition.
Q. How is this compound characterized spectroscopically, and what NMR features confirm its structure?
- Methodological Answer : ¹H-NMR in DMSO-d6 reveals distinct signals:
- A broad singlet at δ 9.00 ppm (1H) for the protonated amine.
- A methoxy group at δ 3.79 ppm (3H, s).
- Methyl groups on the oxolan and propyl chains at δ 1.02 ppm (9H, s).
Splitting patterns (e.g., multiplicity of the oxolan-3-yl protons) and integration ratios validate the structure. Comparative analysis with synthetic intermediates (e.g., Boc-protected analogs) resolves ambiguities .
Q. What purification strategies are effective for isolating the hydrochloride salt?
- Methodological Answer : Recrystallization from polar aprotic solvents (e.g., ethanol/water mixtures) or silica gel chromatography under basic conditions (NH3/MeOH) removes unreacted precursors. Reduced-pressure concentration after acid treatment minimizes salt hydrolysis. Purity is confirmed via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .
Q. How do structural analogs with varying cyclic ethers (e.g., oxolane vs. oxane) differ in reactivity?
- Methodological Answer : The oxolan-3-yl group (tetrahydrofuran derivative) imposes steric and electronic effects distinct from oxane (tetrahydropyran). For example, oxolan’s smaller ring size increases ring strain, enhancing susceptibility to acid-catalyzed ring-opening. Comparative kinetic studies using HCl in dioxane show oxolan derivatives react 2–3× faster than oxane analogs .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s interactions with biological targets (e.g., enzymes)?
- Methodological Answer : The protonated amine forms hydrogen bonds with active-site residues (e.g., aspartate in proteases), while the oxolan-3-yl group engages in hydrophobic interactions. Molecular docking simulations (AutoDock Vina) and mutagenesis studies reveal that substituting the oxolan ring with a linear ether reduces binding affinity by 40–60% .
Q. How can contradictory data on reaction yields or by-products be resolved?
- Methodological Answer : Discrepancies often arise from trace moisture in dioxane (hydrolyzing intermediates) or variable HCl gas absorption. Karl Fischer titration ensures solvent dryness, while inline IR spectroscopy monitors reaction progress. Impurity profiling via LC-MS identifies side products (e.g., N-methylation by-products), guiding process optimization .
Q. What comparative studies highlight the pharmacological advantages of this compound over its methyl or ethyl analogs?
- Methodological Answer : In vitro assays (e.g., serotonin reuptake inhibition) show the oxolan-3-yl derivative has 10× higher selectivity than its ethyl analog. Pharmacokinetic studies in rodents reveal improved blood-brain barrier penetration (AUCbrain/AUCplasma = 0.8 vs. 0.3 for methyl analogs) due to reduced plasma protein binding .
Q. How can synthetic routes be optimized for scalability without compromising enantiomeric purity?
- Methodological Answer : Catalytic asymmetric synthesis using chiral ligands (e.g., (R)-BINAP) achieves >98% enantiomeric excess (ee). Continuous-flow reactors with immobilized HCl scavengers (e.g., polymer-supported carbonate) enhance throughput. Process analytical technology (PAT) ensures real-time monitoring of critical quality attributes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
